

Application Note: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

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Compound of Interest

Compound Name: Dimethylamine- $^{13}\text{C}_2$

Cat. No.: B12682539

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Audience: Researchers, scientists, and drug development professionals.

Introduction

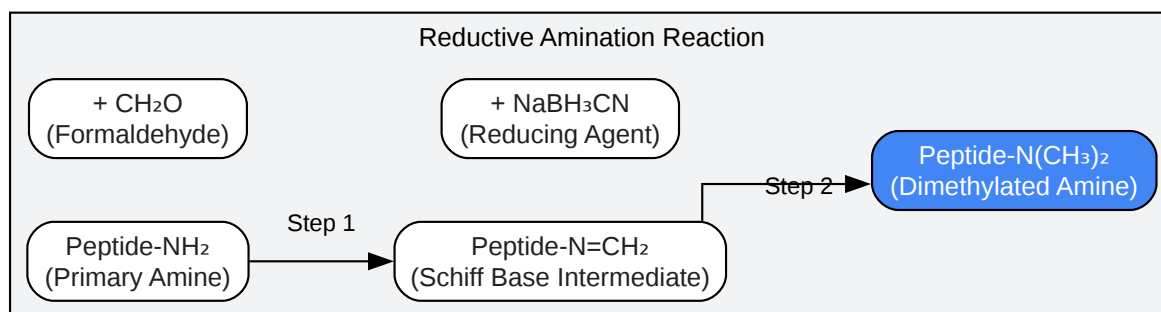
Stable isotope dimethyl labeling is a robust, simple, and cost-effective chemical labeling strategy for quantitative proteomics.[1][2] The technique relies on the reductive amination of primary amines (the peptide N-terminus and the ϵ -amino group of lysine residues) using formaldehyde and a reducing agent, sodium cyanoborohydride.[3] By employing different isotopic variants of these reagents, peptides from different samples can be differentially mass-tagged.[4] This allows for the multiplexed analysis of up to five samples in a single liquid chromatography-mass spectrometry (LC-MS) run, making it a powerful tool for comparative proteomic studies.[5][6]

The labeling reaction is fast, typically completed in under an hour, and proceeds with high efficiency without detectable byproducts.[2][7] Since the ionic state of the peptides is preserved, their physicochemical properties and chromatographic behavior remain largely unchanged, leading to accurate and reliable quantification.[7] This method is applicable to virtually any sample type, including cells, tissues, and body fluids, where metabolic labeling methods like SILAC are not feasible.[1][8]

Principle of the Reaction

The core of dimethyl labeling is a two-step reductive amination reaction. First, formaldehyde reacts with a primary amine on the peptide to form a Schiff base intermediate. Subsequently,

this intermediate is rapidly and specifically reduced by sodium cyanoborohydride to a stable dimethylamine. Using isotopically labeled formaldehyde (e.g., ^{13}C - or deuterium-labeled) and sodium cyanoborohydride (e.g., deuterium-labeled) introduces a specific mass difference in the peptides from different samples, which can be precisely measured by a mass spectrometer.

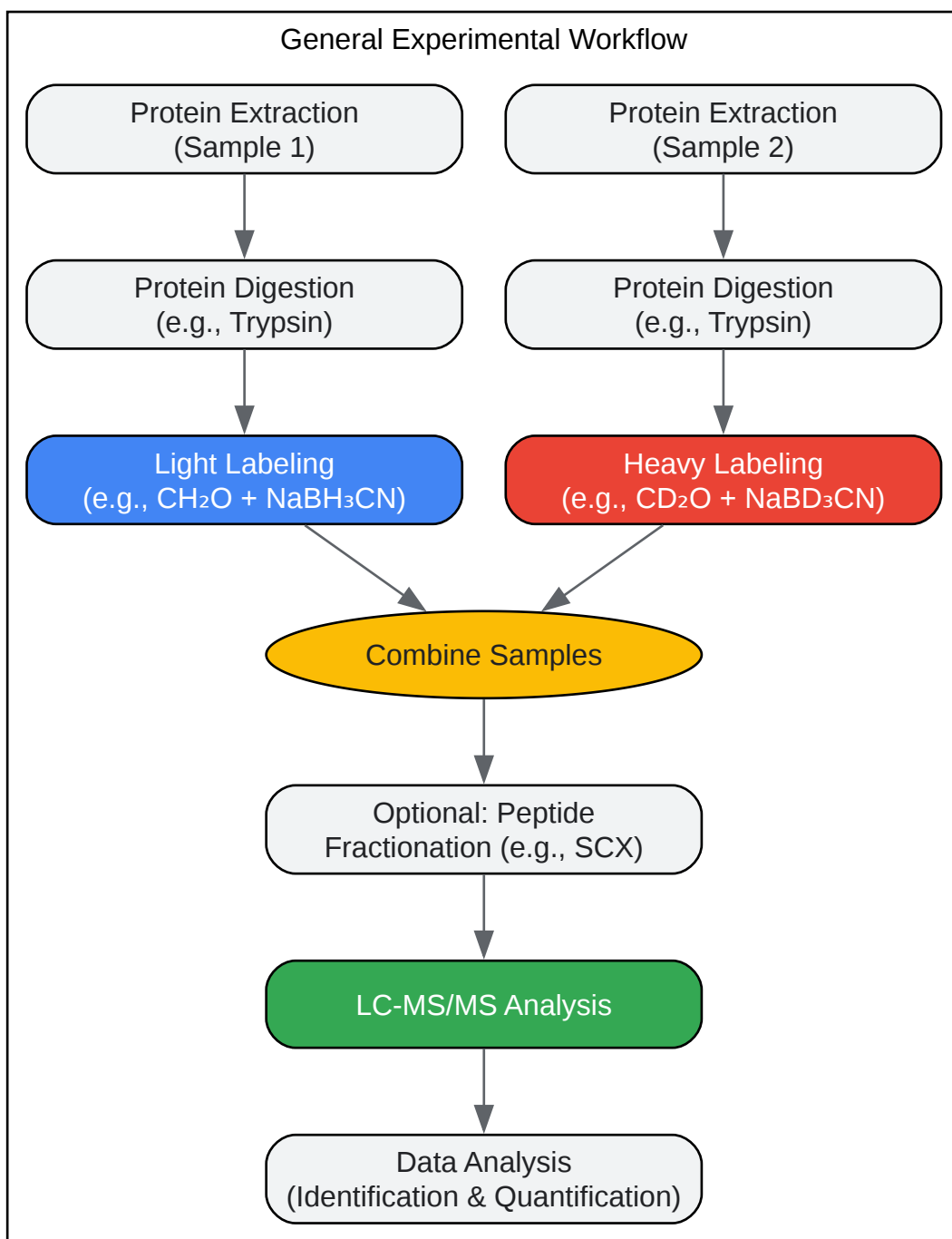


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Caption: Chemical reaction of stable isotope dimethyl labeling.

Experimental Workflow

The overall workflow for a typical dimethyl labeling experiment is straightforward. It begins with protein extraction and digestion, followed by the labeling reaction itself. The differentially labeled samples are then combined, optionally fractionated, and analyzed by LC-MS/MS. The resulting data is processed to identify peptides and quantify their relative abundance across the samples.



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Caption: Overview of the dimethyl labeling experimental workflow.

Quantitative Data Summary

Stable isotope dimethyl labeling provides accurate and precise quantification over a reasonable dynamic range. The mass shifts are dependent on the combination of isotopic reagents used and the number of labeling sites (N-termini and lysine residues) on a peptide.

Table 1: Mass Increments for Different Isotopologue Combinations per Labeled Site

Label Type	Formaldehyde	Reductant	Mass Shift (Da)
Light	CH ₂ O	NaBH ₃ CN	+28.0313
Intermediate	CD ₂ O	NaBH ₃ CN	+32.0564
Intermediate	¹³ CD ₂ O	NaBH ₃ CN	+34.0631
Heavy	¹³ CD ₂ O	NaBD ₃ CN	+36.0757

Note: Mass shifts are relative to the unlabeled primary amine.

Table 2: Performance Metrics of Dimethyl Labeling

Metric	Typical Value	Notes
Labeling Efficiency	>99%	Almost complete labeling is routinely achieved.[9]
Quantitative Precision	Median CV of ~5%	For replicate analyses of complex samples.[9]
Quantitative Accuracy	Mild ratio compression observed at ratios >5:1	The dynamic range is often limited to about a six-fold difference in unfractionated samples.[10][11]

| Peptide Identifications | ~23% fewer unique peptides | A reduction in identified hydrophilic peptides may be observed compared to unlabeled or SILAC samples.[10][11] |

Detailed Experimental Protocol (In-Solution)

This protocol is designed for labeling 25-50 µg of tryptic peptides per sample.^[12] All reagent solutions should be prepared fresh before use.

5.1. Materials and Reagents

- Peptide samples (dried) from trypsin digestion.
- Triethylammonium bicarbonate (TEAB) buffer, 100 mM, pH 8.5.
- Formaldehyde (CH₂O), 4% (v/v) solution in water ("Light").
- Deuterated formaldehyde (CD₂O), 4% (v/v) solution in D₂O ("Intermediate").
- Sodium cyanoborohydride (NaBH₃CN), 600 mM in water ("Light Reductant").
- Sodium cyanoborodeuteride (NaBD₃CN), 600 mM in water ("Heavy Reductant").
- Ammonium hydroxide (NH₄OH), 5% (v/v) for quenching.
- Formic acid (FA), 5% (v/v) for acidification.
- C18 desalting columns or StageTips.

5.2. Reagent Preparation (Fresh)

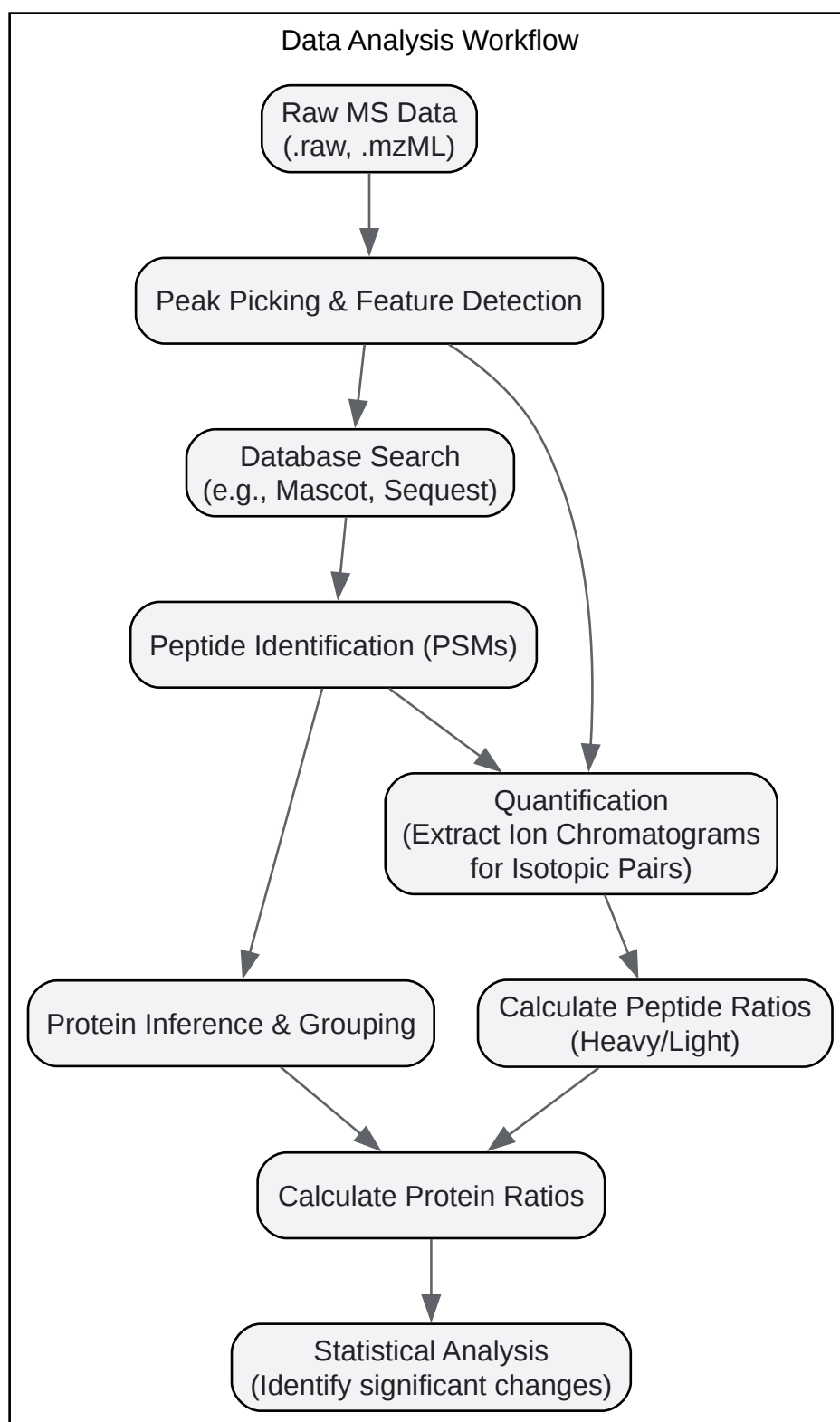
- Labeling Solution (Light):
 - 4 µL of 4% CH₂O
 - 4 µL of 600 mM NaBH₃CN
- Labeling Solution (Heavy):
 - 4 µL of 4% CD₂O
 - 4 µL of 600 mM NaBD₃CN

5.3. Labeling Procedure

- Resuspend Peptides: Reconstitute each dried peptide sample (25-50 μg) in 50 μL of 100 mM TEAB buffer. Ensure the pH is ~ 8.5 .
- Add Labeling Reagents:
 - To the "light" sample, add 4 μL of 4% CH_2O . Vortex briefly.
 - To the "heavy" sample, add 4 μL of 4% CD_2O . Vortex briefly.
- Add Reducing Agent:
 - Immediately add 4 μL of 600 mM NaBH_3CN to the "light" sample.
 - Immediately add 4 μL of 600 mM NaBD_3CN to the "heavy" sample.
- Incubate: Vortex all samples and incubate at room temperature for 1 hour.
- Quench the Reaction: Add 8 μL of 5% NH_4OH to each sample to consume any excess formaldehyde. Incubate for 10 minutes.
- Acidify: Add 4 μL of 5% formic acid to each sample to neutralize the solution.
- Combine Samples: Mix the light- and heavy-labeled samples at the desired ratio (e.g., 1:1).
- Desalting: Desalt the combined peptide mixture using a C18 StageTip or other reversed-phase chromatography media to remove reaction byproducts and salts before LC-MS analysis.
- Dry and Reconstitute: Dry the desalted peptides and reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Data Analysis

The analysis of dimethyl-labeled samples involves identifying peptides via their MS/MS spectra and quantifying the relative abundance from the MS1 spectra.^{[6][10]} Software packages like MaxQuant, Proteome Discoverer, or Mascot Distiller can be used for this purpose.^{[3][4]}



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Caption: Bioinformatic workflow for dimethyl labeling data.

The key steps in the data analysis pipeline include:

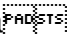
- Database Searching: MS/MS spectra are searched against a protein database to identify peptide sequences. The search parameters must include dimethylation of lysine and N-termini as a variable or fixed modification, with the correct mass shifts specified for each label.[3]
- Quantification: The software identifies isotopic pairs (e.g., light and heavy) of the same peptide in the MS1 spectra. It then extracts the ion chromatograms (XICs) for each isotopic form and calculates the area under the curve.[13]
- Ratio Calculation: The relative abundance of a peptide is determined by calculating the ratio of the peak areas of its heavy and light forms.[7]
- Protein Quantification: Ratios from multiple peptides are combined to determine the relative abundance of the parent protein.[7]

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